6-Methyl vs. 6-Ethyl Analog: A Measurable 14 g/mol Molecular Weight Advantage for Fragment-Based Screening
The 6-methyl derivative offers a lower molecular weight (156.23 g/mol) compared to its 6-ethyl counterpart (170.25 g/mol) , . This 14 g/mol difference represents a quantifiable advantage in fragment-based drug discovery, where lower molecular weight fragments are preferred for efficient ligand optimization and higher ligand efficiency indices. The 6-ethyl analog's increased bulk can lead to reduced binding efficiency and poorer pharmacokinetic profiles in early-stage oral drug candidates.
| Evidence Dimension | Molecular Weight (Fragment Lead-Likeness) |
|---|---|
| Target Compound Data | 156.23 g/mol |
| Comparator Or Baseline | 6-Ethyl-octahydro-2H-pyrido[4,3-b]morpholine: 170.25 g/mol |
| Quantified Difference | ΔMW = -14.02 g/mol (approx. 8.2% lower) |
| Conditions | N/A - Molecular formula derived metric |
Why This Matters
A lower molecular weight directly improves ligand efficiency metrics, a critical selection criterion in fragment-based screening libraries.
